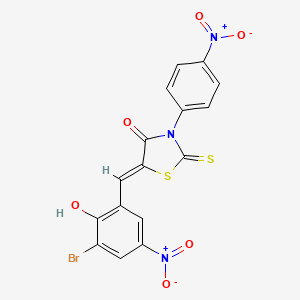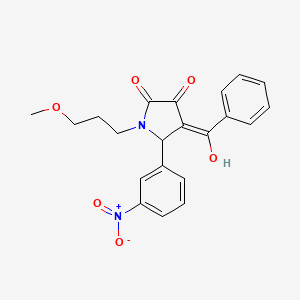![molecular formula C28H22O2S2 B5294849 2,2'-[4,4'-biphenyldiylbis(thio)]bis(1-phenylethanone)](/img/structure/B5294849.png)
2,2'-[4,4'-biphenyldiylbis(thio)]bis(1-phenylethanone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-[4,4'-biphenyldiylbis(thio)]bis(1-phenylethanone), commonly known as BPE, is a compound that has gained significant attention in the field of scientific research due to its unique properties. BPE is a yellow crystalline solid that is soluble in organic solvents such as chloroform and methanol. This compound is widely used in various research areas, including organic chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of BPE is not well understood. However, it is believed that BPE interacts with proteins and nucleic acids through non-covalent interactions, such as hydrogen bonding and van der Waals forces. This interaction results in a change in the fluorescence properties of BPE, allowing it to be used as a fluorescent probe.
Biochemical and Physiological Effects
BPE has no known biochemical or physiological effects in humans. However, it has been shown to exhibit antimicrobial activity against various microorganisms, including bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPE has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, BPE has a high fluorescence quantum yield, making it an excellent fluorescent probe. However, BPE has some limitations, including its low solubility in water and its sensitivity to pH changes.
Direcciones Futuras
There are several future directions for the use of BPE in scientific research. One potential application is the development of new fluorescent probes for the detection of specific proteins and nucleic acids. Additionally, BPE could be used as a building block for the synthesis of new materials with unique properties. Finally, further research could be conducted to understand the mechanism of action of BPE and its potential applications in medicine and biotechnology.
Conclusion
In conclusion, BPE is a unique compound with several potential applications in scientific research. Its fluorescent properties and stability make it an excellent tool for the detection of proteins and nucleic acids. Additionally, BPE has potential applications in the development of new materials and in the field of biotechnology. Further research is needed to fully understand the mechanism of action of BPE and its potential applications.
Métodos De Síntesis
BPE can be synthesized through the reaction of 4,4'-dibromobiphenyl with thiourea and phenacyl bromide. This reaction yields BPE as a yellow crystalline solid with a yield of approximately 70%.
Aplicaciones Científicas De Investigación
BPE has been extensively used in scientific research due to its unique properties. This compound is used as a fluorescent probe for the detection of proteins and nucleic acids. BPE has also been used as a building block for the synthesis of various organic compounds. Additionally, BPE has been used in the development of new materials, including liquid crystals and polymers.
Propiedades
IUPAC Name |
2-[4-(4-phenacylsulfanylphenyl)phenyl]sulfanyl-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O2S2/c29-27(23-7-3-1-4-8-23)19-31-25-15-11-21(12-16-25)22-13-17-26(18-14-22)32-20-28(30)24-9-5-2-6-10-24/h1-18H,19-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFQBUBYEUTXJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=CC=C(C=C2)C3=CC=C(C=C3)SCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bis(phenacylthio)biphenyl | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}butanamide](/img/structure/B5294783.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B5294792.png)

![ethyl [1-({[3-(methylthio)phenyl]amino}carbonyl)-2-piperidinyl]acetate](/img/structure/B5294805.png)
![2-(2,5-dimethoxyphenyl)-5-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole hydrochloride](/img/structure/B5294818.png)
![2-{3-[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5294826.png)
![3,4-dimethyl-6-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5294846.png)
![2-{1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B5294857.png)
![5-{5-bromo-2-[(3-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5294864.png)


![4-nitro-2-[2-(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)vinyl]phenyl acetate](/img/structure/B5294879.png)

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]benzamide](/img/structure/B5294882.png)